molecular formula C14H15ClO3 B12533293 6-(5-Chloro-2-methoxyphenyl)-hex-5-ynoic Acid Methyl Ester CAS No. 864755-96-4

6-(5-Chloro-2-methoxyphenyl)-hex-5-ynoic Acid Methyl Ester

Cat. No.: B12533293
CAS No.: 864755-96-4
M. Wt: 266.72 g/mol
InChI Key: NLPDPZSTEPQSIS-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-methoxyphenyl)-hex-5-ynoic Acid Methyl Ester is a chemical compound with a unique structure that includes a chloro-substituted methoxyphenyl group attached to a hexynoic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Chloro-2-methoxyphenyl)-hex-5-ynoic Acid Methyl Ester typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyphenylacetic acid.

    Reaction Conditions: The compound is subjected to esterification reactions under controlled conditions to form the methyl ester derivative.

    Catalysts and Reagents: Common reagents used in the synthesis include methanol and acid catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(5-Chloro-2-methoxyphenyl)-hex-5-ynoic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(5-Chloro-2-methoxyphenyl)-hex-5-ynoic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(5-Chloro-2-methoxyphenyl)-hex-5-ynoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxyphenylacetic Acid
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate
  • (5-Chloro-2-methoxyphenyl)acetic Acid

Uniqueness

6-(5-Chloro-2-methoxyphenyl)-hex-5-ynoic Acid Methyl Ester is unique due to its specific structural features, such as the hexynoic acid methyl ester moiety, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

864755-96-4

Molecular Formula

C14H15ClO3

Molecular Weight

266.72 g/mol

IUPAC Name

methyl 6-(5-chloro-2-methoxyphenyl)hex-5-ynoate

InChI

InChI=1S/C14H15ClO3/c1-17-13-9-8-12(15)10-11(13)6-4-3-5-7-14(16)18-2/h8-10H,3,5,7H2,1-2H3

InChI Key

NLPDPZSTEPQSIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C#CCCCC(=O)OC

Origin of Product

United States

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